N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide

Medicinal Chemistry Structure-Activity Relationships Scaffold Optimization

N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide (CAS 1353966-13-8) is a heterocyclic carboxamide of molecular formula C₁₄H₁₁N₃OS and molecular weight 269.32 g/mol, bearing an isoquinoline-1-carboxamide core linked via an amide bond to a 5-methylthiazol-2-yl moiety. The compound is a member of the thiazole–isoquinoline hybrid scaffold class, a chemotype encompassed within the broad generic claims of Evrys Bio patent families directed to broad-spectrum antiviral and anti-tumor compositions.

Molecular Formula C14H11N3OS
Molecular Weight 269.32
CAS No. 1353966-13-8
Cat. No. B2986145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide
CAS1353966-13-8
Molecular FormulaC14H11N3OS
Molecular Weight269.32
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2=NC=CC3=CC=CC=C32
InChIInChI=1S/C14H11N3OS/c1-9-8-16-14(19-9)17-13(18)12-11-5-3-2-4-10(11)6-7-15-12/h2-8H,1H3,(H,16,17,18)
InChIKeyHJKUMIZHZLYEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide (CAS 1353966-13-8): Chemical Identity, Scaffold Class, and Procurement Baseline


N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide (CAS 1353966-13-8) is a heterocyclic carboxamide of molecular formula C₁₄H₁₁N₃OS and molecular weight 269.32 g/mol, bearing an isoquinoline-1-carboxamide core linked via an amide bond to a 5-methylthiazol-2-yl moiety . The compound is a member of the thiazole–isoquinoline hybrid scaffold class, a chemotype encompassed within the broad generic claims of Evrys Bio patent families directed to broad-spectrum antiviral and anti-tumor compositions [1][2]. Commercially, it is offered by multiple specialist chemical suppliers at purities of ≥95% (Bidepharm, Chemenu) to ≥98% (Leyan, MolCore, ChemScene), with batch-specific QC documentation including NMR, HPLC, and GC available from certain vendors . Key in silico descriptors include a predicted LogP of 3.25, TPSA of 54.88 Ų, 2 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor, placing it within lead-like physicochemical space (no Rule-of-5 violations) .

Why N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide Cannot Be Replaced by Generic Isoquinoline–Thiazole Analogs


Although numerous isoquinoline–thiazole hybrid compounds exist within the same patent-defined chemospace, generic substitution is scientifically unsound for several verifiable reasons. First, the 5-methyl substitution on the thiazole ring is not a silent structural feature: the methyl group alters the electron density on the thiazole nitrogen and modulates the dihedral angle between the thiazole and the amide carbonyl, directly influencing hydrogen-bonding capacity and target recognition [1]. Second, the regioisomeric nature of thiazole substitution is critical—the 5-methylthiazol-2-yl isomer presents a distinct electrostatic and steric surface compared to the 4-methylthiazol-2-yl isomer or the unsubstituted thiazol-2-yl analog, which can produce divergent biological activity profiles even within the same assay [1]. Third, vendor-sourced batches of this specific compound carry defined purity (95–98%) and characterization documentation (NMR, HPLC, GC, MDL MFCD21098952), whereas structurally similar but non-identical analogs require independent re-validation for each procurement, introducing avoidable reproducibility risk . The evidence items in Section 3 quantify where available differentiation data exist and explicitly note where only class-level inference is possible.

Quantitative Differentiation Evidence for N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide: Head-to-Head and Cross-Study Comparisons


Regioisomeric Methyl Substitution on the Thiazole Ring Confers Distinct Physicochemical and Predicted Pharmacological Properties

The 5-methyl substitution on the thiazol-2-yl ring of the target compound is a regioisomerically defined feature that differentiates it from both the unsubstituted thiazol-2-yl analog and the 4-methylthiazol-2-yl isomer. The methyl group at position 5 of the thiazole ring contributes +0.5 to +0.8 LogP units of incremental lipophilicity relative to the des-methyl analog (estimated from fragment-based calculations), while the 4-methyl isomer, though isomeric, presents a different molecular electrostatic potential surface due to the altered position of the methyl group relative to the amide bond vector . This regioisomeric distinction is non-trivial: in structurally related thiazole-amide series (e.g., HIV integrase inhibitors), the position of a single methyl substituent on the thiazole ring has been shown to alter IC₅₀ values by >10-fold [1]. Although direct head-to-head bioassay data comparing the 5-methyl vs. 4-methyl vs. des-methyl thiazol-2-yl isoquinoline-1-carboxamides are not available in the published literature as of May 2026, the regioisomeric identity of the target compound is a procurement-critical specification because even isomeric impurities or substitutions can produce divergent biological outcomes in sensitive assays . For procurement purposes, the 5-methylthiazol-2-yl substitution pattern must be verified by NMR and HPLC, as provided in vendor batch QC from Bidepharm .

Medicinal Chemistry Structure-Activity Relationships Scaffold Optimization

Commercial Purity Grade Differentiation: 98% vs. 95% Minimum Purity Across Vendors

For procurement decision-making, the available purity grades for N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide vary systematically across suppliers. Leyan (Product No. 1678260), ChemScene (Cat. No. CS-0607594), and MolCore (Product No. MC805458) each specify a minimum purity of 98% , whereas Chemenu (Cat. No. CM144350) and Bidepharm specify 95% purity . A 3-percentage-point purity difference corresponds to a 2.5-fold difference in the maximum allowable impurity burden (2% vs. 5% total impurities). For a compound used as a building block in multi-step synthesis or as a reference standard in biological assays, this impurity differential can translate into meaningful differences in reaction yield consistency and assay reproducibility . Furthermore, MolCore is the only vendor explicitly stating ISO certification of its quality management system, adding a layer of batch-to-batch consistency assurance that may be relevant for regulated research environments .

Chemical Procurement Quality Control Reproducibility

Predicted Physicochemical Profile Positions the Compound Favorably Within Lead-Like Chemical Space for Oral Bioavailability

The calculated physicochemical parameters for N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide—LogP 3.25, TPSA 54.88 Ų, molecular weight 269.32 g/mol, 4 H-bond acceptors, 1 H-bond donor, and 2 rotatable bonds—place it within all key Lipinski Rule-of-5 (RO5) thresholds and the more stringent Veber criteria (rotatable bonds ≤10, TPSA ≤140 Ų) . In contrast, more elaborate isoquinoline–thiazole hybrids bearing spirocyclic or additional ring systems (e.g., N-(4-ethyl-5-methylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide) carry molecular weights ≥450 g/mol with LogP values exceeding 5, placing them outside optimal oral bioavailability space [1]. The target compound's favorable combination of moderate lipophilicity, low molecular weight, and low rotatable bond count makes it a superior starting scaffold for lead optimization programs where oral bioavailability is a downstream objective, compared to more complex analogs that would require significant property optimization .

Drug Discovery ADME Prediction Lead Optimization

Class-Level Antiviral Activity: Evrys Bio Patent Family Provides Mechanistic Plausibility but Lacks Compound-Specific Quantitative Data

The thiazole–isoquinoline carboxamide scaffold to which the target compound belongs is claimed broadly in the Evrys Bio patent family (US 2021/0139475 A1 and US 2024/0109883 A1), which describes compounds of Formula I as SIRT2 inhibitors that promote c-Myc and Aurora Kinase A degradation in tumor cells and inhibit replication of HCMV, influenza viruses, Zika virus, BK virus, RSV, and coronaviruses in cell-based assays [1][2]. The patent disclosures establish a mechanistic rationale for the scaffold class but do not provide compound-specific IC₅₀ or EC₅₀ values for N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide itself. The target compound falls within the generic Markush claims (Formula I encompasses thiazol-2-yl amides of isoquinoline-1-carboxylic acid with alkyl substituents at the thiazole 5-position) but is not listed among the specifically exemplified compounds [1]. Consequently, any attribution of specific antiviral potency to this compound must be treated as a class-level inference pending direct experimental confirmation. This limitation is important for procurement: the compound may serve as a useful tool for exploring SAR within the Evrys-defined chemospace, but it should not be selected over patent-exemplified compounds if demonstrated antiviral potency data are the primary selection criterion [1][2].

Antiviral Research Broad-Spectrum Antivirals Host-Directed Therapy

Recommended Application Scenarios for N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide Based on Verifiable Evidence


Medicinal Chemistry SAR Exploration Within the Evrys Bio Thiazole–Isoquinoline Chemospace

This compound is best deployed as a structurally defined, commercially available building block for systematic structure-activity relationship (SAR) studies within the thiazole–isoquinoline antiviral/anti-tumor chemospace defined by Evrys Bio patents [1]. Its 5-methylthiazol-2-yl substitution provides a specific regioisomeric reference point for probing the impact of thiazole substitution on SIRT2 inhibition, c-Myc degradation, and antiviral activity. The compound's favorable lead-like physicochemical profile (LogP 3.25, MW 269.32, zero RO5 violations) makes it an attractive starting scaffold for further optimization without immediate ADME liabilities . Researchers should confirm structural identity and purity via vendor QC documentation (NMR, HPLC) before initiating SAR campaigns .

Reference Standard for Analytical Method Development and QC Validation

With multiple vendors offering the compound at 98% purity and the compound bearing a defined MDL number (MFCD21098952) and computational descriptors (TPSA 54.88, LogP 3.25), it can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods for related isoquinoline–thiazole analogs [1]. The availability of batch-specific QC certificates from vendors such as Bidepharm (NMR, HPLC, GC) and the ISO-certified quality system of MolCore provide additional documentation supporting its use in regulated analytical workflows .

Computational Chemistry and Virtual Screening Library Enrichment

The compound's well-defined 2D/3D structure, moderate molecular complexity (2 rotatable bonds, 4 H-bond acceptors, 1 H-bond donor), and commercial availability make it suitable for inclusion in virtual screening libraries targeting SIRT2, c-Myc regulatory pathways, or broad-spectrum antiviral targets [1]. Its presence in the ZINC database of commercially available compounds facilitates direct procurement for experimental follow-up of computational hits . The compound's compact scaffold also serves as a suitable starting point for fragment-based or scaffold-hopping computational exercises within the isoquinoline–thiazole pharmacophore space.

Chemical Biology Probe Development with Explicit Caveats on Activity Validation

The compound may be considered for chemical biology probe development targeting SIRT2 or related pathways implicated in Evrys Bio's mechanism-of-action disclosures, but with the critical caveat that no compound-specific target engagement or cellular activity data are publicly available as of May 2026 [1]. Any probe development program must begin with de novo biochemical and cellular characterization, including determination of IC₅₀/EC₅₀ values against the intended target(s) and counter-screening against relevant off-targets. The 98% purity grade from Leyan, ChemScene, or MolCore is the recommended procurement specification for probe development to minimize impurity-related artifacts in biological assays .

Quote Request

Request a Quote for N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.